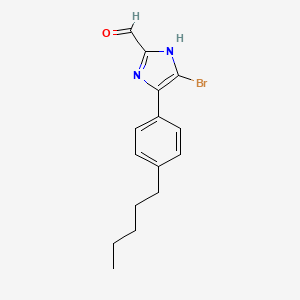![molecular formula C7H6BrN3 B13691065 5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with a bromine atom at the 5th position and a methyl group at the 8th position.
Preparation Methods
The synthesis of 5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One efficient method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Chemical Reactions Analysis
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways.
Biological Research: The compound is used to study the biological activities of triazolopyridines, including their potential as anticancer, antiviral, and antimicrobial agents.
Material Science: It has applications in material science, particularly in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in inflammation and immune response . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridine: Lacks the bromine and methyl substituents, which can affect its biological activity and chemical reactivity.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine: Contains additional hydrogen atoms, making it a saturated derivative with different chemical properties.
Pyrazolo[1,5-a]pyrimidine: A structurally similar compound with a pyrazole ring instead of a triazole ring, showing different biological activities.
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6(8)11-7(5)9-4-10-11/h2-4H,1H3 |
InChI Key |
DBJNUTONUCAAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)










![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)

